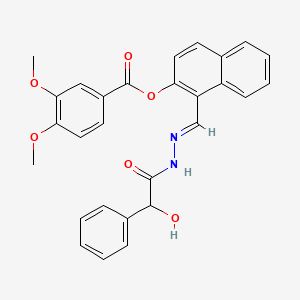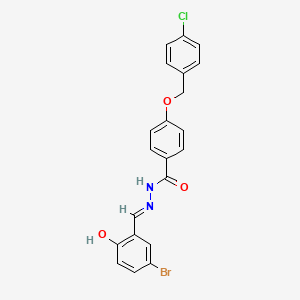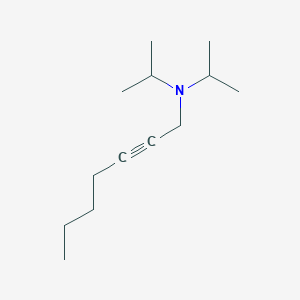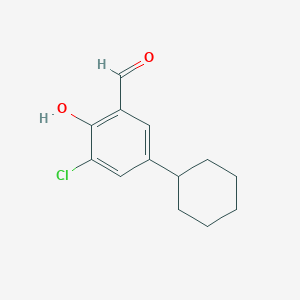
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound’s structure includes two methyl groups at positions 2 and 6, and a prop-2-yn-1-yl group at position 1, making it a unique and versatile molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine can be achieved through various methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)amines . This method typically requires the use of catalysts and specific reaction conditions to ensure the formation of the desired piperidine derivative.
Industrial Production Methods: Industrial production of piperidine derivatives often involves hydrogenation, cyclization, and multicomponent reactions . These methods are designed to be cost-effective and scalable, allowing for the large-scale production of compounds like this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, piperidine derivatives are known for their pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . The compound’s unique structure also makes it valuable in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways . The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive species play a crucial role in the compound’s biological activity, including its antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2,6-Dimethyl-1-(prop-2-yn-1-yl)piperidine include other piperidine derivatives, such as 2,6-dimethylpiperidine and 1-(prop-2-yn-1-yl)piperidine . These compounds share structural similarities but differ in their functional groups and substituents.
Uniqueness: What sets this compound apart is its unique combination of methyl and prop-2-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Eigenschaften
Molekularformel |
C10H17N |
|---|---|
Molekulargewicht |
151.25 g/mol |
IUPAC-Name |
2,6-dimethyl-1-prop-2-ynylpiperidine |
InChI |
InChI=1S/C10H17N/c1-4-8-11-9(2)6-5-7-10(11)3/h1,9-10H,5-8H2,2-3H3 |
InChI-Schlüssel |
DPJZDPSCRBSNAT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC(N1CC#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007844.png)

![N'-{(E)-[4-(diethylamino)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007858.png)


![(5E)-5-(4-butoxy-3-methoxybenzylidene)-2-(2,4-dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12007873.png)
![3-[(2-Methylpropyl)sulfanyl]-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12007874.png)


![3-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B12007883.png)

![1H-Benzimidazole, 2-[2-(propylthio)phenyl]-](/img/structure/B12007896.png)

![(2E)-2-[2-(Allyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12007915.png)
